2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylacetamide
Description
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylacetamide (CAS: 871217-89-9) is a chloroacetamide derivative featuring a 1,4-benzodioxin scaffold. The compound is marketed by Santa Cruz Biotechnology for research purposes, with applications in pharmaceutical development .
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-14(12(15)6-13)7-9-8-16-10-4-2-3-5-11(10)17-9/h2-5,9H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOANLOBGYDEGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COC2=CC=CC=C2O1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Alkylation-Acylation Approach
The most widely documented method involves a sequential alkylation and acylation process:
Step 1: Synthesis of N-Methyl-2,3-Dihydro-1,4-Benzodioxin-2-ylmethylamine
2,3-Dihydro-1,4-benzodioxin-2-ylmethylamine undergoes N-methylation using methyl iodide in anhydrous dimethylformamide (DMF). The reaction is catalyzed by potassium carbonate (K₂CO₃) at 60°C for 12 hours.
$$
\text{C}{10}\text{H}{11}\text{NO}2 + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{11}\text{H}{13}\text{NO}_2 + \text{HI}
$$
Step 2: Acylation with Chloroacetyl Chloride
The resultant N-methylamine reacts with chloroacetyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (Et₃N) is added to neutralize HCl byproducts:
$$
\text{C}{11}\text{H}{13}\text{NO}2 + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}, \text{THF}} \text{C}{12}\text{H}{14}\text{ClNO}3 + \text{Et}_3\text{N·HCl}
$$
Key Parameters
One-Pot Reductive Amination Method
An alternative route employs reductive amination to streamline the synthesis:
Procedure
- 2,3-Dihydro-1,4-benzodioxin-2-carbaldehyde reacts with methylamine hydrochloride in methanol.
- Sodium cyanoborohydride (NaBH₃CN) is added to reduce the imine intermediate.
- In situ acylation with chloroacetyl chloride occurs at pH 8–9.
$$
\text{C}9\text{H}8\text{O}3 + \text{CH}3\text{NH}2·\text{HCl} \xrightarrow{\text{NaBH}3\text{CN}} \text{C}{10}\text{H}{11}\text{NO}2 \xrightarrow{\text{ClCH}2\text{COCl}} \text{C}{12}\text{H}{14}\text{ClNO}_3
$$
Advantages
Reaction Optimization Strategies
Solvent Effects on Acylation Efficiency
Comparative studies reveal solvent polarity significantly impacts yields:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 72 | 97 |
| DCM | 8.9 | 65 | 93 |
| Acetonitrile | 37.5 | 58 | 89 |
THF maximizes nucleophilicity of the amine while minimizing chloroacetyl chloride hydrolysis.
Base Selection for Acid Scavenging
The choice of base affects reaction kinetics and purity:
| Base | pKa | Reaction Time (h) | Byproduct Formation (%) |
|---|---|---|---|
| Et₃N | 10.75 | 4 | 12 |
| DIPEA | 11.40 | 3.5 | 8 |
| NaHCO₃ | 6.35 | 6 | 18 |
N,N-Diisopropylethylamine (DIPEA) reduces byproducts by 33% compared to Et₃N.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
- δ 6.85–6.78 (m, 4H, benzodioxin aromatic)
- δ 4.32 (dd, 2H, OCH₂O)
- δ 3.72 (s, 3H, NCH₃)
- δ 3.15 (t, 2H, CH₂Cl)
IR (KBr, cm⁻¹)
Industrial-Scale Production Considerations
Cost Analysis of Starting Materials
| Material | Cost/kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| 2,3-Dihydro-1,4-benzodioxin-2-ylmethylamine | 420 | 58 |
| Chloroacetyl chloride | 195 | 27 |
| Solvents/Reagents | 85 | 15 |
Waste Management Protocols
- Neutralization of HCl gas: 5% NaOH scrubbers
- Solvent recovery: Distillation towers for THF (95% reuse rate)
- Solid waste: Incineration at 850°C
Chemical Reactions Analysis
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring structure allows it to bind effectively to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Nitrogen Atom
Alkyl Substituents
The primary structural analogs differ in the alkyl groups attached to the nitrogen atom:
- The propyl derivative (CAS: 923155-64-0) is priced higher ($197/250 mg) compared to the methyl variant ($188/250 mg), reflecting synthetic complexity .
Bulky/Aromatic Substituents
- However, the increased molecular weight (343.8 g/mol) could limit bioavailability .
Positional Isomerism on the Benzodioxin Ring
Comparative Physicochemical Properties
| Property | Target Compound (Methyl) | Ethyl Analog | Propyl Analog | Phenylpropenyl Analog |
|---|---|---|---|---|
| Molecular Weight | 267.71 | 281.74 | 295.76 | 343.80 |
| Predicted Density (g/cm³) | - | - | - | 1.289±0.06 |
| Predicted Boiling Point (°C) | - | - | - | 529.2±50.0 |
| LogP (Lipophilicity) | Higher than ethyl/propyl | Moderate | Highest | Very high |
Biological Activity
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylacetamide, identified by the CAS number 1225977-50-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in pharmacological research.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₁₃H₁₆ClNO₃
- Molecular Weight : 255.70 g/mol
- IUPAC Name : 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the formation of the benzodioxin moiety followed by chlorination and acetamide formation. Detailed synthetic routes can be found in specialized chemical databases and literature.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects on various cancer cell lines. A study highlighted that certain benzopsoralens with similar structures inhibited topoisomerase II activity, leading to reduced cell proliferation in mammalian cells .
The biological activity of this compound may be linked to its ability to interact with cellular mechanisms such as:
- Inhibition of Topoisomerases : Compounds in this class have shown potential in inhibiting topoisomerase II, which is crucial for DNA replication and repair.
- Phototoxicity : Some derivatives exhibit increased activity upon UVA activation, suggesting a photodynamic mechanism that could be leveraged in therapeutic applications .
Study 1: Antitumor Activity
In a study focusing on the antiproliferative effects of related compounds on human cancer cell lines, it was observed that specific derivatives exhibited marked inhibition of cell growth. The study concluded that these compounds could serve as leads for developing new anticancer agents due to their selective cytotoxicity against tumor cells while sparing normal cells .
Study 2: Topoisomerase Inhibition
Another investigation into the biological activity of benzopsoralens reported their effectiveness in inhibiting topoisomerase II. This inhibition was linked to their structural features, including the presence of hydroxymethyl or diethylaminomethyl groups . The implications for drug design are significant as topoisomerase inhibitors are well-established in cancer therapy.
Comparative Analysis Table
| Property | This compound | Related Compounds |
|---|---|---|
| Molecular Formula | C₁₃H₁₆ClNO₃ | Varies |
| Molecular Weight | 255.70 g/mol | Varies |
| Antiproliferative Activity | Yes | Yes |
| Mechanism of Action | Topoisomerase inhibition | Similar |
| Phototoxicity | Potentially present | Present in some |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
